molecular formula C13H19ClFNO B11926595 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride

4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride

Cat. No.: B11926595
M. Wt: 259.75 g/mol
InChI Key: YUYLPUCNQAKIJV-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride is a chemical compound with the molecular formula C13H19ClFNO It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both benzyloxy and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride and fluorinating agents. One common method includes the following steps:

    Formation of the Benzyloxy Group: Reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy derivative.

    Fluorination: Introducing the fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Hydrochloride Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group or to alter the piperidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a catalyst.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction can yield piperidine derivatives without the benzyloxy group.

    Substitution: Substitution reactions can produce various fluorinated or non-fluorinated derivatives.

Scientific Research Applications

4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the fluorine atom can enhance metabolic stability and bioavailability. The compound may modulate signaling pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropiperidine: Lacks the benzyloxy group, making it less hydrophobic.

    4-Benzyloxypiperidine: Lacks the fluorine atom, potentially affecting its metabolic stability.

    4-[(Methoxy)methyl]-4-fluoropiperidine: Similar structure but with a methoxy group instead of benzyloxy, which may alter its chemical reactivity and biological activity.

Uniqueness

4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride is unique due to the combination of the benzyloxy and fluorine substituents, which confer distinct chemical and biological properties. This dual substitution can enhance its binding affinity, metabolic stability, and overall efficacy in various applications.

Properties

Molecular Formula

C13H19ClFNO

Molecular Weight

259.75 g/mol

IUPAC Name

4-fluoro-4-(phenylmethoxymethyl)piperidine;hydrochloride

InChI

InChI=1S/C13H18FNO.ClH/c14-13(6-8-15-9-7-13)11-16-10-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H

InChI Key

YUYLPUCNQAKIJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(COCC2=CC=CC=C2)F.Cl

Origin of Product

United States

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